8-(Phenylsulfanyl)cyclooct-4-en-1-one
Description
8-(Phenylsulfanyl)cyclooct-4-en-1-one is a sulfur-containing cyclic ketone derivative characterized by a phenylsulfanyl group substituted at the 8-position of a cyclooct-4-en-1-one scaffold. Its molecular formula is C₁₃H₁₄OS, combining the lipophilic cyclooctenone core with a thioether-linked aromatic moiety.
Properties
CAS No. |
65756-03-8 |
|---|---|
Molecular Formula |
C14H16OS |
Molecular Weight |
232.34 g/mol |
IUPAC Name |
8-phenylsulfanylcyclooct-4-en-1-one |
InChI |
InChI=1S/C14H16OS/c15-13-10-6-1-2-7-11-14(13)16-12-8-4-3-5-9-12/h1-5,8-9,14H,6-7,10-11H2 |
InChI Key |
GWLJUQANNOLIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)CCC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Phenylsulfanyl)cyclooct-4-en-1-one typically involves the following steps:
Formation of the Cyclooctene Ring: The cyclooctene ring can be synthesized through ring-closing metathesis (RCM) of a suitable diene precursor.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and a suitable leaving group on the cyclooctene ring.
Oxidation to Form the Ketone: The final step involves the oxidation of the corresponding alcohol to form the ketone group at the 1st position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
8-(Phenylsulfanyl)cyclooct-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclooctene derivatives.
Scientific Research Applications
8-(Phenylsulfanyl)cyclooct-4-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-(Phenylsulfanyl)cyclooct-4-en-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The ketone group may also play a role in its reactivity and interactions.
Comparison with Similar Compounds
Cyclooct-4-en-1-one (Base Structure)
- Structure : A cyclic ketone (C₈H₁₂O) without the phenylsulfanyl substitution .
- Properties :
- Primarily used in organic synthesis due to its strained cyclic structure.
- Lacks the sulfur-mediated reactivity or biological activity observed in its derivatives.
- Key Difference : The absence of the phenylsulfanyl group limits its interaction with biological targets, such as inflammatory pathways or neuronal receptors.
4-(Phenylsulfanyl)butan-2-one (4-PSB-2)
- Structure : A linear ketone with a phenylsulfanyl group at the 4-position .
- Biological Activity: Anti-inflammatory: Reduces TNF-α, COX-2, and iNOS expression in Alzheimer’s disease (AD) models, mitigating neuroinflammation . Memory Enhancement: Restores hippocampal long-term potentiation (LTP) and dendritic spine density in 3xTg-AD mice, improving fear memory retrieval . Lipophilicity: High MlogP (3.14) and low topological polar surface area (TPSA: 34.6 Ų) enhance blood-brain barrier penetration .
- Mechanism : Modulates synaptic plasticity via postsynaptic density protein-95 (PSD-95) upregulation .
- Key Difference : Linear structure vs. cyclic scaffold of 8-(phenylsulfanyl)cyclooct-4-en-1-one may influence target binding kinetics and metabolic stability.
8-(Phenylsulfanyl)caffeine
- Structure : Caffeine derivative with a phenylsulfanyl group at the 8-position .
- Biological Activity: Antioxidant: Scavenges free radicals but induces hemolysis in human erythrocytes, unlike other thio-caffeine analogs.
- Key Difference: The caffeine core (purine alkaloid) confers distinct pharmacokinetic and toxicity profiles compared to cyclooctenone-based derivatives.
Data Tables
Table 2. Mechanistic Insights from Structural Analogs
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